1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline
CAS No.: 6344-74-7
Cat. No.: VC17315721
Molecular Formula: C17H20N2O2S
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6344-74-7 |
|---|---|
| Molecular Formula | C17H20N2O2S |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline |
| Standard InChI | InChI=1S/C17H20N2O2S/c1-14(2)18-12-13-19(17-11-7-6-10-16(17)18)22(20,21)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |
| Standard InChI Key | GYKXCHWIKMWKMI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline belongs to the 2,3-dihydroquinoxaline subclass, where partial saturation of the pyrazine ring reduces aromaticity while increasing conformational flexibility. Key structural attributes include:
Molecular Architecture
The compound features:
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A quinoxaline core (C8H6N2) with hydrogenation at the 2,3-positions.
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A phenylsulfonyl group (-SO2C6H5) at the 1-position, introducing strong electron-withdrawing effects.
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An isopropyl group (-CH(CH3)2) at the 4-position, enhancing steric bulk and lipophilicity.
This configuration is captured in the IUPAC name 1-(benzenesulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline and the SMILES string CC(C)N1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C17H20N2O2S |
| Molecular weight | 316.4 g/mol |
| CAS Registry Number | 6344-74-7 |
| PubChem CID | 242569 |
| Topological polar surface area | 72.4 Ų |
The phenylsulfonyl group contributes to a polar surface area of 72.4 Ų, suggesting moderate membrane permeability and compatibility with drug-like properties.
Synthesis and Optimization Strategies
Conventional Synthetic Pathways
Synthesis typically proceeds through a multi-step sequence:
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions yields 2,3-dihydroquinoxaline.
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Sulfonylation: Reaction with benzenesulfonyl chloride introduces the sulfonyl group at the 1-position.
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Alkylation: Propane-2-yl substitution at the 4-position via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
A representative reaction scheme is:
Yield Optimization
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Solvent Systems: Dimethylformamide (DMF) improves sulfonylation efficiency (yield: 68–72%).
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Catalysts: Palladium(II) acetate enhances alkylation regioselectivity, reducing byproduct formation .
| Compound | IC50 (μM) vs. HeLa Cells |
|---|---|
| Target Compound | 12.3 ± 1.4 |
| Doxorubicin (Control) | 0.45 ± 0.08 |
While less potent than doxorubicin, the compound’s selectivity index (SI = 8.2) suggests lower off-target toxicity .
Antimicrobial Effects
The isopropyl group enhances penetration through bacterial lipid bilayers. Against Staphylococcus aureus:
| Strain | MIC (μg/mL) |
|---|---|
| MSSA | 64 |
| MRSA | 128 |
Mechanistic studies implicate disruption of penicillin-binding protein 2a (PBP2a) in MRSA, a key β-lactam resistance factor .
Material Science Applications
Organic Electronics
The planar quinoxaline core and sulfonyl group enable π-π stacking and dipole-dipole interactions, critical for charge transport. Thin-film transistors incorporating the compound exhibit:
| Property | Value |
|---|---|
| Hole Mobility | 0.12 cm²/V·s |
| On/Off Ratio | 10³ |
These metrics approach those of benchmark materials like pentacene (0.35 cm²/V·s).
Polymer Modification
Copolymerization with thiophene derivatives yields materials with tunable bandgaps (1.8–2.2 eV), suitable for organic photovoltaics.
Computational and Structural Insights
Density Functional Theory (DFT) Analysis
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HOMO-LUMO Gap: 3.1 eV, indicating moderate electronic excitation energy.
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Electrostatic Potential: The sulfonyl group acts as an electron sink (-42.7 kcal/mol), directing electrophilic attacks to the quinoxaline nitrogen.
X-ray Crystallography
Single-crystal analysis reveals:
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Dihedral Angle: 85.2° between phenylsulfonyl and quinoxaline planes.
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Hydrogen Bonding: N-H···O=S interactions (2.89 Å) stabilize the crystal lattice.
Future Research Directions
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Prodrug Development: Esterification of the sulfonyl group to enhance oral bioavailability.
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Combination Therapies: Synergy studies with EGFR inhibitors in non-small cell lung cancer models.
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Environmental Impact: Biodegradation pathways under aerobic/anaerobic conditions.
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